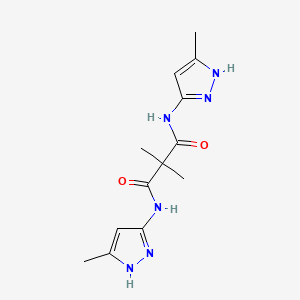
Propanediamide, 2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)-: is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings attached to a central carbon atom. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, which involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of an aldehyde . Another approach is the one-pot pseudo five-component reaction, which involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of an aldehyde .
Industrial Production Methods: the general principles of multi-component reactions and the use of various catalysts, such as piperidine, sodium dodecyl sulfate, and electrochemical methods, can be applied to scale up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used as a chelating agent and in the synthesis of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The pyrazole rings in the compound can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Bis(pyrazolyl)methane derivatives: These compounds share a similar structure with two pyrazole rings attached to a central carbon atom.
Pyrazole derivatives: Compounds containing the pyrazole ring structure, such as 3-methyl-5-pyrazolone and 1-phenyl-3-trifluoromethylpyrazol-5-one.
Uniqueness: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole rings and the presence of the propanediamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
625385-97-9 |
|---|---|
Molekularformel |
C13H18N6O2 |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)propanediamide |
InChI |
InChI=1S/C13H18N6O2/c1-7-5-9(18-16-7)14-11(20)13(3,4)12(21)15-10-6-8(2)17-19-10/h5-6H,1-4H3,(H2,14,16,18,20)(H2,15,17,19,21) |
InChI-Schlüssel |
UYCWVGOLQADCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)NC(=O)C(C)(C)C(=O)NC2=NNC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


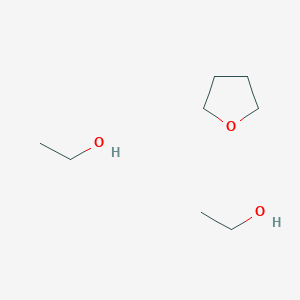
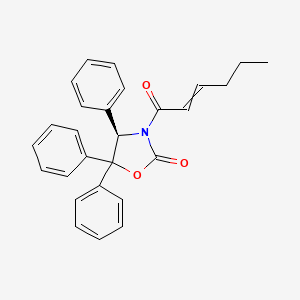

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
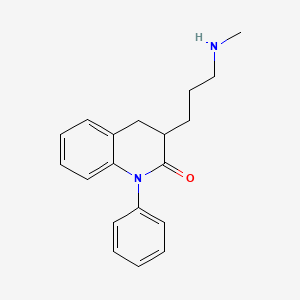
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
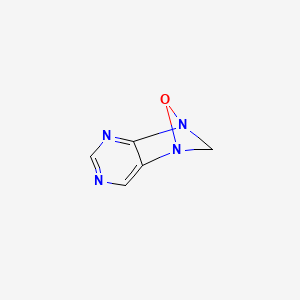

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
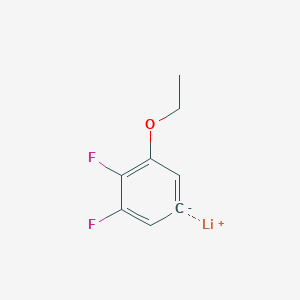
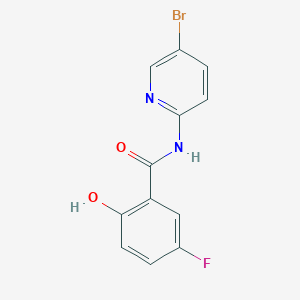

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
